Product packaging for 6-Ethoxypyrazine-2-carboxylic acid(Cat. No.:CAS No. 59484-64-9)

6-Ethoxypyrazine-2-carboxylic acid

Cat. No.: B3060631
CAS No.: 59484-64-9
M. Wt: 168.15
InChI Key: VMJSYBHXLNZKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Ethoxypyrazine-2-carboxylic acid is a high-purity chemical reagent designed for research and development applications. This compound serves as a versatile synthetic intermediate, particularly in pharmaceutical and materials science research. Its molecular structure, featuring both an electron-donating ethoxy substituent and a carboxylic acid functional group, makes it a valuable building block for constructing more complex molecules. Pyrazinecarboxylic acid derivatives are widely investigated for their biological activity. Related compounds are known to be key precursors in synthesizing enzyme inhibitors and antituberculosis agents . Similarly, ethoxy-substituted heterocycles are frequently explored in drug discovery for their potential to modulate electronic properties and bioavailability. Researchers value this compound for developing novel pharmacologically active molecules, such as protease inhibitors or anticancer agents, and for creating functional materials like ligands for metal-organic frameworks (MOFs) or organic electronic materials . This product is intended for chemical synthesis and analysis in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O3 B3060631 6-Ethoxypyrazine-2-carboxylic acid CAS No. 59484-64-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethoxypyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-6-4-8-3-5(9-6)7(10)11/h3-4H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJSYBHXLNZKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00711083
Record name 6-Ethoxypyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00711083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59484-64-9
Record name 6-Ethoxypyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00711083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 6 Ethoxypyrazine 2 Carboxylic Acid

Precursor-Based Synthetic Approaches

The construction of the 6-Ethoxypyrazine-2-carboxylic acid scaffold often begins with appropriately substituted pyrazine (B50134) precursors. These methods involve the sequential introduction of the ethoxy and carboxylic acid functionalities onto the pyrazine ring.

Synthesis from Halogenated Pyrazine Precursors

A common strategy for synthesizing substituted pyrazines involves the use of halogenated precursors, where the halogen atom acts as a leaving group for nucleophilic substitution. In the synthesis of this compound, a starting material such as 2,6-dichloropyrazine (B21018) can be utilized. The synthesis proceeds through a regioselective nucleophilic aromatic substitution. By treating the dihalopyrazine with one equivalent of sodium ethoxide, one of the chlorine atoms is displaced to form 2-chloro-6-ethoxypyrazine. Subsequent steps are then required to convert the remaining chlorine atom into a carboxylic acid group, for instance, through metal-catalyzed carbonylation or via an organometallic intermediate.

A related and illustrative synthesis is that of the methoxy (B1213986) analog, which starts from 6-chloropyrazine-2-carbonitrile (B1346822). clockss.org This precursor already contains a group that can be converted to a carboxylic acid. The chloro group is substituted by a methoxy group using sodium methoxide. clockss.org A similar reaction with sodium ethoxide would yield the corresponding ethoxy derivative.

Routes Involving Cyano-Pyrazine Intermediates

Cyano-pyrazine intermediates are highly valuable in the synthesis of pyrazine carboxylic acids due to the versatile reactivity of the nitrile group. A key intermediate for this compound is 6-ethoxypyrazine-2-carbonitrile. This intermediate can be prepared from 6-chloropyrazine-2-carbonitrile by nucleophilic substitution with sodium ethoxide. clockss.org The subsequent step is the hydrolysis of the cyano group to the carboxylic acid moiety, which provides the final product. This two-step process, starting from a commercially available chloropyrazine carbonitrile, represents an efficient route to the target compound.

Table 1: Synthesis via Cyano-Pyrazine Intermediate

Step Starting Material Reagent Intermediate/Product
1 6-Chloropyrazine-2-carbonitrile Sodium Ethoxide (NaOEt) 6-Ethoxypyrazine-2-carbonitrile

Hydrolysis-Mediated Synthesis Pathways

Hydrolysis is a critical step in many synthetic routes for this compound, particularly when the carboxylic acid group is generated from a precursor functional group like an ester or a nitrile.

Alkaline Hydrolysis of Ethoxy-Substituted Pyrazine Derivatives

Alkaline hydrolysis is a standard method for the saponification of esters or the conversion of nitriles to carboxylates. If the synthesis proceeds via an ester intermediate, such as ethyl 6-ethoxypyrazine-2-carboxylate, treatment with an aqueous base like sodium hydroxide (B78521) (NaOH) followed by acidic workup will yield this compound. Similarly, the hydrolysis of 6-ethoxypyrazine-2-carbonitrile under basic conditions provides the sodium salt of the carboxylic acid, which is then protonated to give the final product. This method is often preferred for its high yields and straightforward execution.

Esterification and Amidation Routes for Analogs and Derivatives

The carboxylic acid functional group of this compound is a versatile handle for creating a wide range of analogs and derivatives through reactions like esterification and amidation.

Esterification The formation of esters from this compound is typically achieved through Fischer-Speier esterification. masterorganicchemistry.comchemguide.co.uk This method involves reacting the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, commonly sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used as the solvent, or water is removed as it forms. masterorganicchemistry.comgoogle.com This pathway allows for the synthesis of various alkyl esters of the parent acid.

Table 2: Examples of Esterification Products

Carboxylic Acid Alcohol Catalyst Ester Product
This compound Methanol H₂SO₄ Methyl 6-ethoxypyrazine-2-carboxylate
This compound Ethanol H₂SO₄ Ethyl 6-ethoxypyrazine-2-carboxylate

Amidation Amides of this compound are synthesized by coupling the carboxylic acid with a primary or secondary amine. A common method involves a two-step process. First, the carboxylic acid is activated by converting it into a more reactive derivative, such as an acyl chloride, using a reagent like thionyl chloride (SOCl₂). mdpi.com This acyl chloride is then reacted with the desired amine in the presence of a base (like pyridine) to form the corresponding amide. mdpi.com Alternatively, modern coupling reagents such as propylphosphonic anhydride (B1165640) (T3P) can be used to facilitate the direct condensation of the carboxylic acid and amine. rjpbcs.com These methods have been used to prepare series of substituted amides from various pyrazine-2-carboxylic acids. mdpi.com

Table 3: Examples of Amidation Products

Activated Acid Amine Product
6-Ethoxypyrazine-2-carbonyl chloride Aniline (B41778) N-phenyl-6-ethoxypyrazine-2-carboxamide
6-Ethoxypyrazine-2-carbonyl chloride Diethylamine N,N-diethyl-6-ethoxypyrazine-2-carboxamide

Synthesis of Alkyl Esters of Pyrazine Carboxylic Acids

The esterification of pyrazine carboxylic acids is a fundamental transformation, often serving as a preliminary step for further functionalization or as the final step in synthesizing target molecules. A common and effective method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). nih.govgoogle.com

For instance, the synthesis of pyrazine-2-carboxylic acid isobutyl ester and isopropyl ester can be achieved by reacting pyrazine-2-carboxylic acid with the corresponding alcohol. google.com A key aspect of this process is the removal of water as it forms, which drives the equilibrium towards the ester product. This is often accomplished through azeotropic distillation. google.com The use of isobutyl alcohol is particularly advantageous as it is immiscible with water, simplifying the separation and recycling of the excess alcohol. google.com

Microwave irradiation has emerged as a powerful tool to accelerate this reaction. nih.gov In a typical procedure, a mixture of the pyrazine carboxylic acid, an alcohol (like propanol (B110389) or methanol), and a catalytic amount of sulfuric acid is heated in a microwave reactor. nih.gov This method significantly reduces reaction times, often from hours to minutes, while providing good to excellent yields of the corresponding alkyl esters. nih.govnih.gov

Detailed below are the conditions and yields for the synthesis of various alkyl esters of pyrazine carboxylic acids.

ProductStarting MaterialReagentsConditionsYield (%)Reference
Propyl esters 1a–15a, 17a, 18aSubstituted acids 1–18Propanol, H₂SO₄120 °C, 20 min, 50 W (Microwave)35–85 nih.gov
Methyl esters 1b–18bSubstituted acids 1, 4–6, 8, 11–15, 17, 18Methanol, H₂SO₄120 °C, 20 min, 50 W (Microwave)52–76 nih.gov
Pyrazine-2-carboxylic acid isobutyl esterPyrazine-2-carboxylic acidIsobutyl alcohol, H₂SO₄Reflux, 5 hours (with water removal)Not specified google.com

Formation of Pyrazine Carboxamides and Related Amide Derivatives

The conversion of pyrazine carboxylic acids or their ester derivatives into carboxamides is a crucial step in the synthesis of many biologically active compounds. nih.gov A general approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with an amine.

One documented procedure involves the hydrolysis of a pyrazine nitrile to the corresponding amide. Another common method is the reaction of a pyrazine carboxylic acid ester with ammonia (B1221849) or an amine. google.com For example, high-purity pyrazinamide (B1679903) can be obtained by reacting pyrazine-2-carboxylic acid isobutyl ester with ammonia in an organic solvent. google.com This method is advantageous as the liquid nature of the ester allows for easy purification by distillation prior to the amidation step. google.com

The synthesis of substituted 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids provides a more complex example. nih.gov This multi-step synthesis starts from pyrazine-2,3-dicarboxylic acid, which is first converted to its anhydride. The anhydride then reacts with a substituted aniline to form an intermediate, which upon controlled hydrolysis yields the desired pyrazine carboxamide. nih.gov

Modern Synthetic Methodologies in Pyrazine Chemistry

To enhance efficiency, yield, and environmental compatibility, modern synthetic techniques are increasingly being applied to pyrazine chemistry.

Solid-Phase Synthesis Techniques (Conceptual inclusion for academic breadth)

Solid-phase synthesis offers a streamlined approach for the preparation of compound libraries by anchoring a starting material to a solid support and performing subsequent reactions. While specific examples for this compound are not prevalent, the principles are applicable. For instance, a pyrazine core could be attached to a resin, followed by sequential reactions to introduce the ethoxy and carboxylic acid functionalities, or derivatives thereof. This methodology is particularly advantageous for combinatorial chemistry and high-throughput screening of new compounds.

Microwave Irradiation Assisted Synthesis (Conceptual inclusion for academic breadth)

Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields in the synthesis of pyrazine derivatives. nih.govnih.gov As mentioned in the esterification section, the synthesis of alkyl esters of pyrazine carboxylic acids is significantly accelerated under microwave irradiation. nih.gov This technique has also been successfully applied to the synthesis of various heterocyclic compounds, including pyrazoles, where it has been shown to reduce reaction times from days to minutes. nih.govacs.orgdergipark.org.tr The efficiency of microwave heating stems from the direct interaction of the electromagnetic radiation with the polar molecules in the reaction mixture, leading to rapid and uniform heating. acs.org

Metal-Assisted Synthetic Approaches (Conceptual inclusion for academic breadth)

Metal-catalyzed reactions are a cornerstone of modern organic synthesis and have been applied to the formation of the pyrazine ring and its functionalization. unimas.mynih.govorganic-chemistry.org For instance, manganese pincer complexes have been used to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines. nih.govacs.org This method is atom-economical and environmentally benign, producing only water and hydrogen gas as byproducts. nih.govacs.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amidation, have also been employed in the synthesis of pyrazine derivatives. acs.org This reaction allows for the formation of C-N bonds, which is a key step in the synthesis of many complex pyrazine-containing molecules. acs.org Furthermore, iridium and copper catalysts have been utilized for C-H functionalization and oxidative coupling reactions to synthesize substituted pyrazines. organic-chemistry.orgresearchgate.net

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of synthetic strategy for this compound and its derivatives depends on several factors, including the desired scale, purity requirements, and available resources.

Synthetic MethodAdvantagesDisadvantagesSelectivityYieldsReference
Classical Esterification (Fischer-Speier) Simple, well-established.Requires strong acid, often long reaction times.Generally good for simple alcohols.Variable, dependent on equilibrium. nih.govgoogle.com
Microwave-Assisted Esterification Drastically reduced reaction times, often higher yields.Requires specialized equipment.Good.35-85% nih.gov
Amidation from Esters Can produce high-purity amides.Requires a pre-synthesized ester.High.Not specified google.com
Multi-step Synthesis of Carboxamides Allows for complex substitution patterns.Can be lengthy with multiple purification steps.Dependent on specific reaction conditions.58-98% for the final hydrolysis step. nih.gov
Metal-Catalyzed Dehydrogenative Coupling Atom-economical, environmentally friendly.Requires synthesis of a specific catalyst.High for symmetrical pyrazines.40-95% nih.govacs.org

Chemical Reactivity and Transformation Mechanisms of 6 Ethoxypyrazine 2 Carboxylic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical transformations, including the formation of esters and amides, as well as decarboxylation under specific conditions.

Esterification of carboxylic acids is a fundamental reaction in organic synthesis. iajpr.com The reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, yields an ester and water. chemguide.co.uk This process, known as Fischer esterification, is a reversible and typically slow reaction. chemguide.co.ukmasterorganicchemistry.com To drive the equilibrium towards the product, the ester can be distilled off as it forms, which is effective for smaller esters with lower boiling points. chemguide.co.uk For larger esters that form more slowly, heating the reaction mixture under reflux is often necessary to achieve equilibrium. chemguide.co.uk

In the context of pyrazine-2-carboxylic acids, esterification can be achieved by reacting the acid with an alcohol, like isobutyl alcohol, in the presence of an acid catalyst such as 98% sulfuric acid. google.com The reaction can be driven to completion by removing the water formed, either through azeotropic distillation or by using a drying agent. google.com

Detailed research has explored various catalytic methods for esterification. For instance, a 2,2'-biphenol-derived phosphoric acid catalyst has been shown to promote dehydrative esterification between carboxylic acids and alcohols. organic-chemistry.org Another approach involves the use of p-dodecylbenzenesulfonic acid (DBSA) as a surfactant-type Brønsted acid catalyst for esterifications in water. organic-chemistry.org

Table 1: Examples of Esterification Reactions of Carboxylic Acids

Carboxylic AcidAlcoholCatalystProductReference
Pyrazine-2-carboxylic acidIsobutyl alcohol98% Sulfuric acidIsobutyl pyrazine-2-carboxylate (B1225951) google.com
Ethanoic acidEthanolConcentrated Sulfuric acidEthyl ethanoate chemguide.co.uk

This table provides examples of esterification reactions. The specific conditions for 6-Ethoxypyrazine-2-carboxylic acid would be analogous.

The carboxylic acid functionality of pyrazine (B50134) derivatives can be converted to amides. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by condensation with an amine. For example, 6-chloropyrazine-2-carboxylic acid chloride can be reacted with various substituted anilines to produce a series of amides. researchgate.netmdpi.com This methodology is applicable to this compound for the synthesis of its corresponding amides.

Peptide coupling reagents can also facilitate the formation of amide bonds. Reagents like ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) offer an environmentally friendly route to amides, esters, and hydroxamates. organic-chemistry.org

Table 2: Synthesis of Amides from Pyrazine-2-carboxylic Acid Derivatives

Pyrazine-2-carboxylic Acid DerivativeAmineProductReference
6-chloropyrazine-2-carboxylic acid chlorideSubstituted anilinesSubstituted amides of 6-chloropyrazine-2-carboxylic acid researchgate.netmdpi.com
5-tert-butyl-6-chloropyrazine-2-carboxylic acid chloride3,5-bis-trifluoromethylphenyl aniline (B41778)3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid researchgate.net

This table illustrates the synthesis of amides from related pyrazine carboxylic acids, a reaction pathway applicable to this compound.

Decarboxylation, the removal of a carboxyl group, is a known reaction for certain carboxylic acids. While specific studies on the decarboxylation of this compound are not prevalent in the provided search results, the decarboxylation of other heterocyclic carboxylic acids, such as 2-pyridone-3-carboxylic acids, has been achieved using potassium carbonate in toluene (B28343) at reflux. nih.gov Various metal catalysts, including Cu(II), Pd(II), Ag(I), and Ni(II), have also been employed for decarboxylation processes. nih.gov

Investigations into Tautomerism and Isomerism of Pyrazine Carboxylic Acids

Tautomerism and isomerism are important aspects of the chemistry of pyrazine carboxylic acids.

Tautomerism: For a molecule like this compound, tautomerism can be considered, particularly in relation to the carboxylic acid group and the pyrazine ring. While the carboxylic acid exists predominantly in its acid form, it can be in equilibrium with its conjugate base, the carboxylate anion. The pyrazine ring itself does not exhibit significant tautomerism in its neutral state.

Isomerism: Structural isomers of this compound would involve different arrangements of the ethoxy and carboxylic acid groups on the pyrazine ring. For example, 5-ethoxypyrazine-2-carboxylic acid would be a structural isomer. The relative positions of the substituents can significantly impact the chemical and physical properties of the molecule. For instance, different isomers of pyrazine carboxylic acid derivatives have been synthesized and studied for their biological activities. nih.govontosight.ai A mixture of isomers of 2-methyl-3(5 or 6)-ethoxypyrazine is known, highlighting the existence of positional isomers in substituted pyrazines. sigmaaldrich.com

Reaction Kinetics and Mechanistic Studies

The kinetics and mechanisms of reactions involving pyrazine carboxylic acids have been the subject of investigation, particularly in the context of their catalytic activity in oxidation reactions.

In the vanadium-catalyzed oxidation of hydrocarbons using hydrogen peroxide, pyrazine-2-carboxylic acid plays a crucial role as a co-catalyst. rsc.orgrsc.org Kinetic studies of the oxidation of cyclohexane (B81311) and the hydroxylation of benzene (B151609) have revealed that the reaction rate is dependent on the concentrations of the vanadium catalyst, pyrazine-2-carboxylic acid, and hydrogen peroxide. rsc.orgrsc.org

The proposed mechanism involves the formation of a complex between the vanadium species, pyrazine-2-carboxylic acid, and hydrogen peroxide. rsc.orgrsc.org The rate-limiting step is believed to be the monomolecular decomposition of this complex, which generates radical species that initiate the oxidation cascade. rsc.orgrsc.org For the hydroxylation of benzene, the effective activation energy was determined to be 19 ± 3 kcal mol⁻¹. rsc.org

Mechanistic studies on nucleophilic aromatic substitution reactions of pyridinium (B92312) ions, which are electronically similar to pyrazines, have shown that the mechanism can be complex. nih.gov In some cases, the rate-determining step is not the initial addition of the nucleophile but rather the deprotonation of the addition intermediate. nih.gov

Table of Reaction Parameters for Vanadium-Catalyzed Benzene Hydroxylation

ParameterValueReference
Catalyst SystemO₂–H₂O₂–nBu₄NVO₃–PCA rsc.org
SolventAcetonitrile rsc.org
Rate-Limiting StepMonomolecular decomposition of V⁵(PCA)(H₂O₂) rsc.org
Effective Activation Energy19 ± 3 kcal mol⁻¹ rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Ethoxypyrazine 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule, as well as insights into the electronic environment of other nuclei such as nitrogen.

The ¹H NMR spectrum of 6-Ethoxypyrazine-2-carboxylic acid is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, generally between 10-13 ppm, due to hydrogen bonding and its acidic nature libretexts.orglibretexts.org. The chemical shift of this proton can be sensitive to solvent and concentration libretexts.org.

The pyrazine (B50134) ring protons, being in an electron-deficient aromatic system, are expected to resonate at lower field. Specifically, the two protons on the pyrazine ring are in different chemical environments and should appear as distinct signals. The proton at the 3-position is anticipated to be a singlet, while the proton at the 5-position would also be a singlet. Their chemical shifts would likely fall in the aromatic region, typically between 8.0 and 9.0 ppm.

The ethoxy group protons will give rise to two signals: a quartet and a triplet. The methylene (B1212753) protons (-O-CH₂-) adjacent to the oxygen atom will appear as a quartet due to coupling with the three equivalent protons of the methyl group. This quartet is expected in the range of 4.0-4.5 ppm. The terminal methyl protons (-CH₃) will appear as a triplet, coupling with the two adjacent methylene protons, and is expected to be observed further upfield, typically between 1.2 and 1.6 ppm.

Analysis of the coupling constants (J values) would provide further structural confirmation. For the ethoxy group, a typical ³J(H,H) coupling constant of around 7 Hz would be expected for the interaction between the methylene and methyl protons.

Table 1: Predicted ¹H NMR Chemical Shift Assignments and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-COOH10.0 - 13.0br s-
Pyrazine-H38.5 - 9.0s-
Pyrazine-H58.0 - 8.5s-
-O-CH₂-CH₃4.0 - 4.5q~7
-O-CH₂-CH₃1.2 - 1.6t~7

br s = broad singlet, s = singlet, q = quartet, t = triplet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 160 and 185 ppm libretexts.orglibretexts.org.

The carbon atoms of the pyrazine ring are expected to resonate in the aromatic region, generally between 120 and 160 ppm. Due to the electron-withdrawing nature of the nitrogen atoms and the substituents, the chemical shifts of these carbons will vary. The carbon bearing the carboxylic acid group (C2) and the carbon bearing the ethoxy group (C6) would be significantly deshielded. The other two pyrazine carbons (C3 and C5) would also appear in this region.

The carbons of the ethoxy group will be observed in the upfield region of the spectrum. The methylene carbon (-O-CH₂-) is expected to appear around 60-70 ppm, being deshielded by the adjacent oxygen atom. The methyl carbon (-CH₃) will be found at a much higher field, typically in the range of 14-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH160 - 185
Pyrazine-C2145 - 155
Pyrazine-C6155 - 165
Pyrazine-C3130 - 140
Pyrazine-C5125 - 135
-O-CH₂-CH₃60 - 70
-O-CH₂-CH₃14 - 20

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable information about the nitrogen atoms within the pyrazine ring. The chemical shifts of nitrogen atoms are highly sensitive to their electronic environment, including the nature of substituents on the ring researchgate.netresearchgate.net. In pyrazine derivatives, the ¹⁵N chemical shifts are influenced by the π-deficiency of the heterocyclic ring researchgate.net. The presence of an electron-donating ethoxy group and an electron-withdrawing carboxylic acid group would have opposing effects on the shielding of the two nitrogen atoms, leading to distinct chemical shifts. The specific chemical shifts would need to be determined experimentally, but they would be expected to fall within the typical range for diazines. The use of ¹⁵N labeling can significantly enhance the signal and facilitate the analysis nih.govnih.gov.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. It would be used to definitively link the proton signals of the ethoxy group and the pyrazine ring to their corresponding carbon signals. For instance, the quartet at ~4.2 ppm would correlate with the carbon signal at ~65 ppm, and the triplet at ~1.4 ppm would correlate with the carbon at ~15 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbonyl carbon and the substituted carbons of the pyrazine ring. For example, correlations would be expected between the pyrazine protons and the carbonyl carbon, as well as between the ethoxy methylene protons and the C6 of the pyrazine ring.

Insensitive Nuclei Enhanced by Polarization Transfer (INEPT): This is a pulse sequence used to enhance the signal of insensitive nuclei like ¹³C and ¹⁵N by transferring polarization from the more sensitive protons. This would be particularly beneficial for obtaining a stronger ¹⁵N NMR spectrum.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula colorado.educam.ac.uk. For this compound (C₇H₈N₂O₃), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated. By comparing the experimentally measured accurate mass with the theoretical mass, the elemental composition can be confirmed with a high degree of confidence. This is a critical step in the identification of a new compound. For aromatic carboxylic acids, the molecular ion peak is typically prominent libretexts.org. Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45) libretexts.org.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are exceptionally useful for identifying the functional groups present in a compound. rsc.org

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its constituent parts: the pyrazine ring, the carboxylic acid, and the ethoxy group.

Carboxylic Acid Vibrations: The most distinct vibrations from the carboxylic acid group are the O-H stretch and the C=O (carbonyl) stretch. Due to intermolecular hydrogen bonding, which is common in carboxylic acids, the O-H stretching band is typically very broad and appears in the 2500-3300 cm⁻¹ region. iosrjournals.org The C=O stretching vibration gives rise to a very strong and sharp absorption band, typically found between 1680-1725 cm⁻¹. iosrjournals.orgrsc.org

Pyrazine Ring Vibrations: The pyrazine ring exhibits a series of characteristic stretching and bending vibrations. C-H stretching vibrations from the aromatic ring typically appear above 3000 cm⁻¹. iosrjournals.orgresearchgate.net Ring stretching vibrations (C=C and C=N) occur in the 1400-1600 cm⁻¹ region. core.ac.uk A prominent ring vibration mode for pyrazine is often observed near 1020 cm⁻¹. nih.gov

Ethoxy Group Vibrations: The C-O-C stretching of the ether linkage is expected to produce a strong band, typically in the 1200-1000 cm⁻¹ region. The C-H stretching and bending vibrations of the ethyl group's CH₂ and CH₃ will also be present in their characteristic regions.

Table 2: Key Vibrational Band Assignments for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
O-H Stretch Carboxylic Acid 2500 - 3300 Broad, Strong (IR)
C-H Stretch (Aromatic) Pyrazine Ring 3000 - 3100 Medium (IR), Strong (Raman)
C-H Stretch (Aliphatic) Ethoxy Group 2850 - 3000 Medium to Strong (IR & Raman)
C=O Stretch Carboxylic Acid 1680 - 1725 Very Strong (IR)
C=N, C=C Ring Stretch Pyrazine Ring 1400 - 1600 Medium to Strong (IR & Raman)
C-O-C Stretch (Ether) Ethoxy Group 1000 - 1200 Strong (IR)
C-O Stretch Carboxylic Acid 1210 - 1320 Medium (IR)

Vibrational spectroscopy can also provide insights into the conformational isomers (rotamers) of a molecule. For this compound, rotation around the C(ring)-COOH bond and the C(ring)-O(ethoxy) bond can lead to different spatial orientations of the substituents relative to the pyrazine ring.

These different conformers, while chemically identical, may have subtle differences in their vibrational frequencies due to changes in steric interactions and electronic effects. High-resolution spectra, particularly when recorded at low temperatures to reduce molecular motion, might reveal peak splitting or the appearance of shoulder bands corresponding to different stable conformers. By comparing experimental spectra with theoretical calculations for different possible conformations, it is possible to deduce the most stable or predominant conformation of the molecule in a given state (solid, liquid, or gas).

X-ray Crystallography and Solid-State Structural Analysis (Conceptual inclusion for academic breadth)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide a wealth of structural data.

The analysis would yield precise bond lengths, bond angles, and torsion angles for the entire molecule. tandfonline.comresearchgate.net This would confirm the planarity of the pyrazine ring, a characteristic feature of such aromatic systems. tandfonline.comresearchgate.net Furthermore, it would reveal the exact orientation of the ethoxy and carboxylic acid substituents relative to the ring and to each other.

Crucially, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing. For this molecule, strong hydrogen bonding is expected between the carboxylic acid groups of neighboring molecules, likely forming centrosymmetric dimers (R₂²(8) motif). proquest.com Additional, weaker interactions, such as C-H···N or C-H···O hydrogen bonds and van der Waals forces, would also be identified, providing a complete picture of the supramolecular architecture in the solid state. tandfonline.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for separating components of a mixture and is therefore the primary method for assessing the purity of a synthesized compound and for its isolation.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile organic compounds like this compound. nih.gov Given the compound's polarity and acidic nature, a reversed-phase HPLC (RP-HPLC) method would be most suitable for its analysis. nih.gov

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., a C18-bonded silica (B1680970) column) is used with a polar mobile phase. helixchrom.com To ensure good peak shape and reproducible retention times for an acidic analyte, the ionization of the carboxylic acid group must be suppressed. nih.gov This is achieved by acidifying the mobile phase with a small amount of an acid, such as formic acid, acetic acid, or phosphoric acid, to maintain a pH well below the pKa of the analyte.

Detection is typically accomplished using a UV-Vis detector, as the pyrazine ring is an excellent chromophore that will absorb strongly in the UV region (likely around 254-280 nm). By analyzing the resulting chromatogram, one can determine the retention time of the compound, assess its purity by looking for extraneous peaks, and quantify its concentration by comparing its peak area to that of known standards.

Table 3: Conceptual HPLC Method for Purity Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Elution Mode Gradient (e.g., 10% B to 90% B over 15 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the inherent low volatility of this compound, direct analysis by GC-MS is not feasible. To overcome this limitation, the carboxylic acid functional group must be chemically modified into a more volatile derivative. Esterification, particularly methylation, is a common and effective derivatization strategy for carboxylic acids prior to GC-MS analysis.

Derivatization to Volatile Esters

The conversion of this compound to its methyl ester, methyl 6-ethoxypyrazine-2-carboxylate, significantly increases its volatility, making it amenable to GC analysis. Several reagents can be employed for this esterification, including diazomethane, trimethylsilyldiazomethane, or boron trifluoride (BF₃) in methanol (B129727). Diazomethane, while highly effective, is a hazardous reagent. A safer alternative is the use of BF₃/methanol, which provides good yields of the methyl ester under controlled conditions.

Gas Chromatographic Separation

The resulting methyl 6-ethoxypyrazine-2-carboxylate can be effectively separated using a nonpolar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane). The choice of the column and the temperature program is critical for achieving good resolution and peak shape. A typical temperature program would involve an initial hold at a lower temperature, followed by a gradual ramp to a higher final temperature to ensure the elution of the derivative.

Mass Spectrometric Fragmentation

Upon elution from the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI) at 70 eV. The resulting molecular ion and its fragment ions provide a unique mass spectrum that allows for the unequivocal identification of the compound.

The mass spectrum of methyl 6-ethoxypyrazine-2-carboxylate is expected to exhibit a distinct fragmentation pattern. The molecular ion peak (M⁺) would correspond to the molecular weight of the methyl ester. Key fragmentation pathways would likely involve the pyrazine ring and the ethoxy and methyl ester functional groups.

Based on the fragmentation of similar pyrazine esters, the following characteristic ions can be anticipated in the mass spectrum of methyl 6-ethoxypyrazine-2-carboxylate:

Loss of the ethoxy group (-OC₂H₅): This would result in a significant fragment ion.

Loss of the methoxycarbonyl group (-COOCH₃): Cleavage of the ester group is a common fragmentation pathway.

Fragmentation of the pyrazine ring: The stable aromatic ring can also undergo characteristic fragmentation, leading to smaller ions.

McLafferty rearrangement: While less common for aromatic esters, if applicable, it could lead to a characteristic neutral loss.

Hypothetical GC-MS Data for Methyl 6-Ethoxypyrazine-2-carboxylate

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program 100 °C (2 min hold), then 10 °C/min to 280 °C (5 min hold)
MS Ionization Electron Ionization (EI) at 70 eV
Scan Range 40-400 amu

Table 1: Hypothetical GC-MS Parameters for the Analysis of Methyl 6-Ethoxypyrazine-2-carboxylate

m/zRelative Abundance (%)Proposed Fragment Ion
16840[M]⁺ (Molecular Ion)
139100[M - C₂H₅]⁺
11165[M - COOCH₃]⁺
8330[C₄H₃N₂]⁺
5520[C₃H₃O]⁺

Table 2: Hypothetical Mass Spectral Data for Methyl 6-Ethoxypyrazine-2-carboxylate

Detailed Research Findings

The GC-MS analysis of the volatile methyl ester of this compound would provide crucial structural information. The retention time of the derivative on a specific GC column under defined conditions serves as a valuable identification parameter. The mass spectrum, with its unique pattern of molecular and fragment ions, acts as a chemical fingerprint, allowing for confident identification.

The base peak in the hypothetical spectrum (m/z 139) corresponds to the loss of the ethyl group from the ethoxy substituent, indicating the stability of the resulting pyrazine carboxylate cation. The presence of the molecular ion peak (m/z 168), even at a moderate intensity, confirms the molecular weight of the derivative. The fragment at m/z 111, resulting from the loss of the methoxycarbonyl group, further supports the proposed structure. The ions at lower mass-to-charge ratios (e.g., m/z 83) are likely due to the fragmentation of the pyrazine ring itself.

By comparing the obtained mass spectrum with spectral libraries (such as the NIST database) and with the spectra of synthesized reference compounds, the identity of this compound in a sample can be unequivocally confirmed after derivatization. This technique is particularly valuable in the analysis of complex matrices where the analyte is present at low concentrations.

Computational and Theoretical Investigations of 6 Ethoxypyrazine 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, which apply the principles of quantum mechanics, are essential for detailing the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model molecular structures and energies.

The electronic structure of 6-Ethoxypyrazine-2-carboxylic acid is dictated by the interplay of the pyrazine (B50134) ring, the electron-donating ethoxy group (-OCH₂CH₃), and the electron-withdrawing carboxylic acid group (-COOH). The pyrazine ring itself is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms.

The ethoxy group at position 6 introduces electron density into the ring through a +R (resonance) effect, while the carboxylic acid group at position 2 withdraws electron density via -R and -I (inductive) effects. This push-pull substitution pattern significantly influences the molecule's dipole moment and the energy of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is likely to be located with significant contributions from the ethoxy group and the pyrazine ring, while the LUMO is expected to be centered more on the carboxylic acid group and the nitrogen-containing ring. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Studies on similar pyrazine derivatives often show that substitutions can tune these electronic properties for various applications. researchgate.netontosight.ai

Theoretical calculations can predict spectroscopic data, which is invaluable for structural confirmation.

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be calculated to aid in spectral assignment. The proton of the carboxylic acid is expected to be highly deshielded, appearing far downfield (typically 10-12 ppm) as a broad singlet due to hydrogen bonding. libretexts.org The pyrazine ring protons would appear in the aromatic region, with their precise shifts influenced by the electronic effects of the substituents. Protons of the ethoxy group would be found in the typical upfield regions. Similarly, the ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon of the carboxylic acid in the 160-180 ppm range. libretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-COOHCarboxyl10.0 - 12.0 (broad s)160 - 180
CH (Pyrazine)Ring8.0 - 9.0140 - 155
-O-CH₂-CH₃Methylene (B1212753)~4.5 (q)60 - 70
-O-CH₂-CH₃Methyl~1.4 (t)14 - 16

Note: These are estimated values based on typical ranges for functional groups. libretexts.orgrsc.org

Vibrational Frequencies: Infrared (IR) spectroscopy is key to identifying functional groups. Calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends. For carboxylic acids, the most characteristic absorptions are the O-H stretch, which is typically very broad (2500–3300 cm⁻¹) due to hydrogen bonding, and the C=O carbonyl stretch (around 1710 cm⁻¹ for a hydrogen-bonded dimer). libretexts.orgnih.gov Vibrations associated with the pyrazine ring and the C-O stretch of the ethoxy group would also be present. Computational models, often scaled by a factor to correct for systematic errors, can provide frequencies that closely match experimental data. orientjchem.org

Characteristic Calculated Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupTypical Calculated Frequency Range (cm⁻¹)
O-H StretchCarboxylic Acid (dimer)2500 - 3300 (broad)
C-H StretchAromatic/Alkyl2850 - 3100
C=O StretchCarboxylic Acid (dimer)1690 - 1720
C=N, C=C StretchPyrazine Ring1400 - 1600
C-O StretchEthoxy Group/Carboxylic Acid1200 - 1300

Note: Values are based on general data for carboxylic acids and pyrazine derivatives. libretexts.orgnih.govorientjchem.org

Theoretical modeling can map out potential energy surfaces for chemical reactions involving this compound. This includes modeling its synthesis or degradation pathways. For instance, studies on the formation of pyrazine derivatives often involve the condensation of α-dicarbonyl and amino compounds. researchgate.net For this compound, computational methods could be used to model the esterification or amidation of the carboxylic acid group, identifying the transition state structures and calculating the activation energies for these processes. This information is crucial for optimizing reaction conditions and understanding reaction mechanisms at a molecular level.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and dynamics (MD) are better suited for studying larger systems and longer timescales, such as conformational preferences and intermolecular interactions.

This compound has several rotatable bonds that give rise to different conformers: the C2-C(OOH) bond, the C(O)-OH bond, and the bonds within the ethoxy group (C6-O, O-CH₂, CH₂-CH₃). Conformational analysis aims to identify the most stable (lowest energy) spatial arrangements of the atoms.

The orientation of the carboxylic acid group relative to the pyrazine ring is particularly important. It is likely that the most stable conformer has the carbonyl group oriented in a way that minimizes steric hindrance with the adjacent ring nitrogen and allows for potential intramolecular hydrogen bonding or favorable electrostatic interactions. Molecular mechanics calculations can systematically rotate these bonds and calculate the potential energy at each step, generating an energy landscape that reveals the stable conformers and the energy barriers between them.

In the solid state, molecules of this compound will arrange themselves into a crystal lattice. The primary intermolecular force governing this packing is expected to be strong hydrogen bonding between the carboxylic acid groups of two separate molecules. This typically results in the formation of a centrosymmetric dimer, where two O-H···O hydrogen bonds create a stable eight-membered ring motif. libretexts.orgnih.gov

Beyond this primary interaction, weaker C-H···O and C-H···N hydrogen bonds involving the pyrazine ring and ethoxy group hydrogens and the oxygen or nitrogen atoms can further stabilize the crystal structure. Molecular dynamics simulations can be used to model the aggregation of multiple molecules, predicting how they will arrange in a condensed phase and providing insight into the resulting crystal packing. Such studies on other substituted pyrazine carboxylic acids have confirmed the prevalence of these hydrogen-bonded networks, which dictate the material's physical properties like melting point and solubility. nih.gov

Structure Prediction and Virtual Screening Methodologies

Ligand-Based and Structure-Based Design Principles (Focus on methodology and theory)

The design of novel therapeutic agents increasingly relies on computational methodologies to predict and analyze the interaction between a ligand, such as this compound, and its biological target. These methods are broadly categorized into ligand-based and structure-based design principles.

Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It is founded on the principle that molecules with similar structures are likely to exhibit similar biological activities. For pyrazine derivatives, this involves the analysis of a set of known active compounds to build a pharmacophore model. This model represents the essential steric and electronic features required for bioactivity. Techniques like Quantitative Structure-Activity Relationship (QSAR) are employed to correlate the physicochemical properties of a series of compounds with their biological activities. In a study on substituted amides of pyrazine-2-carboxylic acids, Density Functional Theory (DFT) was used to calculate and map molecular surface electrostatic potentials to identify features related to cytotoxicity. nih.govnih.gov

Structure-Based Design: When the 3D structure of the target protein is available, typically through X-ray crystallography or NMR spectroscopy, structure-based design becomes a powerful tool. This methodology involves docking a ligand into the active site of the receptor to predict its binding orientation and affinity. For instance, in the search for potential inhibitors of PIM-1 kinase, a cancer drug target, docking studies were performed on 3-(pyrazin-2-yl)-1H-indazole derivatives. japsonline.com These studies helped in understanding the key interactions between the ligands and the amino acid residues in the catalytic pocket of the enzyme. japsonline.com Similarly, molecular docking has been used to study the interaction of pyrazine-2-carboxylic acid derivatives with Mycobacterium tuberculosis InhA protein. researchgate.net

A deep learning-based protocol has also been developed for designing benzimidazole-pyrazine derivatives as selective adenosine (B11128) A2B receptor antagonists, incorporating a generative model and multilayer virtual screening. tandfonline.comtandfonline.com This highlights the growing role of artificial intelligence in rational drug design.

Predictive Modeling for Biological Activities (e.g., PASS, AntiBac-Pred)

Predictive modeling plays a crucial role in the early stages of drug discovery by forecasting the biological activity of novel compounds, thereby prioritizing them for synthesis and experimental testing.

PASS (Prediction of Activity Spectra for Substances): The PASS online web resource is a tool used to predict the biological activity spectrum of a compound based on its structural formula. mdpi.com For a given molecule, PASS provides a list of potential biological activities with a corresponding probability of being active (Pa) and inactive (Pi). mdpi.com This tool has been utilized in the study of pyrazine derivatives to predict their potential biological activities. mdpi.com

AntiBac-Pred: This is a specialized web application designed to predict the antibacterial activity of chemical compounds. acs.orgacs.org It classifies structures as either growth inhibitors or non-inhibitors for a wide range of bacteria, including resistant strains. acs.orgacs.orgnih.gov The tool is based on classifiers built with PASS software using antibacterial data from the ChEMBL database. acs.orgacs.org AntiBac-Pred has demonstrated high accuracy in predicting the growth inhibitory effects of compounds against numerous bacterial strains. acs.org The prediction is presented as a confidence value, calculated from the difference between Pa and Pi. researchgate.net

These predictive models are valuable for the in silico screening of large compound libraries to identify promising candidates with desired biological activities, such as potential antibacterial properties for pyrazine carboxylic acid derivatives.

Data Mining and Cheminformatics Approaches for Pyrazine Carboxylic Acids

Data mining and cheminformatics are integral to modern drug discovery, enabling the extraction of valuable knowledge from large chemical and biological datasets. These approaches are particularly useful in understanding the structure-activity relationships of compound classes like pyrazine carboxylic acids.

By analyzing large databases such as ChEMBL, which contains extensive bioactivity data, researchers can identify trends and patterns associated with pyrazine carboxylic acid derivatives. acs.orgacs.org Cheminformatics tools allow for the clustering of compounds based on structural similarity and the development of predictive models for various properties, including ADMET (absorption, distribution, metabolism, excretion, and toxicity).

For example, a study on 3-(phenylcarbamoyl)-pyrazine-2-carboxylic acids as potential antimycobacterial agents involved in silico experiments, including molecular docking, to understand their binding to the DprE1 enzyme. nih.govnih.gov This demonstrates how cheminformatics can guide the design of more potent and selective inhibitors. Furthermore, computational studies on the cytotoxicity of substituted amides of pyrazine-2-carboxylic acids have utilized QSAR and DFT-based molecular surface electrostatic potential analysis to build predictive models. nih.govnih.gov

The integration of data mining and cheminformatics allows for a systematic exploration of the chemical space around the pyrazine carboxylic acid scaffold, facilitating the identification of novel derivatives with improved therapeutic potential. ontosight.ai

Derivatization and Structure Activity Relationship Sar Studies of 6 Ethoxypyrazine 2 Carboxylic Acid Analogs

Systemic Modification of the Carboxylic Acid Group

The carboxylic acid moiety is a cornerstone of the structure of many pyrazine-based compounds and is often essential for their biological function. Modifications to this group, from simple esterification to more complex bioisosteric replacements, are key strategies in drug design to modulate properties like solubility, stability, and target interaction.

Ester and Amide Analogs

The conversion of the carboxylic acid to its ester or amide derivatives is a common prodrug strategy and a method to explore the chemical space around the core molecule. The synthesis of amide derivatives of substituted pyrazine-2-carboxylic acids can be achieved through the condensation of the corresponding acid chlorides with various ring-substituted anilines or other amines. nih.govresearchgate.net

For instance, a series of amides were prepared from the chlorides of 6-chloropyrazine-2-carboxylic acid, 5-tert-butylpyrazine-2-carboxylic acid, and 5-tert-butyl-6-chloropyrazine-2-carboxylic acid. nih.govresearchgate.net These were then tested for antimycobacterial activity. The results indicated that the nature of the substituent on both the pyrazine (B50134) ring and the amide nitrogen significantly influences the compound's efficacy. Notably, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed the highest antituberculotic activity in one study, with 72% inhibition against Mycobacterium tuberculosis. nih.gov This suggests that lipophilicity plays a crucial role, as this derivative also possessed the highest calculated log P value (6.85). nih.gov

In another study, thioamides of 5-aroylpyrazine-2-carboxylic acid derivatives were synthesized. The results showed that thioamides exhibited higher in vitro antimicrobial activity than the corresponding amides. nih.gov Specifically, 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide demonstrated a promising 90% inhibition against M. tuberculosis. researchgate.netnih.gov

Table 1: Antimycobacterial Activity of Substituted Pyrazine-2-Carboxamides

Parent Acid Amide Substituent (Aniline Derivative) % Inhibition vs. M. tuberculosis
6-Chloropyrazine-2-carboxylic acid 3-Methylphenyl -
5-tert-Butyl-6-chloropyrazine-2-carboxylic acid 3-Methylphenyl >20%
5-tert-Butyl-6-chloropyrazine-2-carboxylic acid 3,5-bis(Trifluoromethyl)phenyl 72%
5-(4-Chlorobenzoyl)pyrazine-2-carboxylic acid Thioamide (from NH₃) 90%

Data sourced from multiple studies for comparative purposes. nih.govresearchgate.netnih.gov

Bioisosteric Replacements (Conceptual inclusion for academic breadth)

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing activity or improving pharmacokinetic properties. The carboxylic acid group can be replaced by several bioisosteres, such as a tetrazole, a hydroxamic acid, or a phosphoric acid. nih.gov

In studies of other drug candidates, replacing a key carboxylic acid with these groups has yielded varied results. For example, in one series of angiotensin-converting enzyme (ACE) inhibitors, replacement of a proline carboxylic acid with a hydroxamic acid resulted in a compound with very high potency, while replacement with a phosphoric acid or a tetrazole led to a significant decrease in activity. nih.gov This highlights that while bioisosteres are sterically and electronically similar, subtle differences can have a large impact on binding interactions.

For pyrazinoic acid analogs, the carboxylic acid group is generally considered essential for activity, and its replacement often leads to inactive compounds. This suggests that the carboxylate's ability to act as a hydrogen bond acceptor and its specific geometry are critical for its mechanism of action. Therefore, while conceptually valuable, bioisosteric replacement of the carboxylic acid in 6-ethoxypyrazine-2-carboxylic acid would need to be approached with the understanding that it may likely diminish or abolish its primary activity, unless a different mode of action is being targeted.

Variations at the Ethoxy Position

The ethoxy group at the 6-position is another key site for modification. Altering its length or substituting the ether oxygen can influence the molecule's lipophilicity, metabolic stability, and steric profile.

Alkoxy Chain Length Homologation

Homologation involves systematically increasing the length of an alkyl chain. In the case of this compound, this would involve synthesizing analogs with methoxy (B1213986), propoxy, butoxy, and other alkoxy groups at the 6-position. Such modifications directly impact the lipophilicity of the molecule. Structure-activity relationship studies for other pyrazine derivatives have shown that lipophilicity is a key determinant of biological activity. nih.gov

While specific SAR studies focused on the homologation of the 6-alkoxy group on pyrazine-2-carboxylic acid are not extensively detailed in the reviewed literature, a general principle can be applied. An increase in the alkyl chain length would increase the log P value, potentially enhancing membrane permeability. However, this must be balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. The optimal chain length would likely represent a balance between favorable membrane transport and maintaining sufficient solubility and specific target engagement.

Substitution of the Ether Oxygen

Replacing the oxygen atom of the ethoxy group with another heteroatom, such as sulfur (to form a thioether) or nitrogen, is a significant structural modification. A thioether (6-ethylthiopyrazine-2-carboxylic acid) would be a close bioisostere of the ether. The C-S-C bond angle is smaller than the C-O-C angle, which could alter the conformation of the substituent relative to the pyrazine ring. Furthermore, sulfur is less electronegative than oxygen and can participate in different types of non-covalent interactions.

Although direct studies on this specific substitution for this compound are limited, related research provides some clues. The successful enhancement of activity by replacing an amide oxygen with sulfur to create a thioamide suggests that sulfur-containing analogs can be potent. researchgate.netnih.gov This finding supports the rationale for exploring thioether analogs as a potential route to novel activity.

Pyrazine Ring Substitution Patterns

The substitution pattern on the pyrazine ring itself is a major determinant of activity. The electronic and steric properties of substituents at the 3-, 5-, and 6-positions can drastically alter the molecule's interaction with biological targets.

Studies on related compounds have explored substitutions with halogens (chloro), bulky alkyl groups (tert-butyl), and aroyl groups. nih.govresearchgate.netnih.gov The synthesis of various amides from 6-chloropyrazine-2-carboxylic acid and 5-tert-butyl-6-chloropyrazine-2-carboxylic acid has allowed for a direct comparison of their biological effects. nih.govresearchgate.net

The presence of a chlorine atom at the 6-position (in place of the ethoxy group) and a bulky tert-butyl group at the 5-position both have a pronounced effect on antimycobacterial activity. The combination of a 5-tert-butyl and a 6-chloro substituent, when paired with a suitable amide group, produced one of the most active compounds against M. tuberculosis in a particular study series. nih.gov This indicates that the interplay between substituents at different positions is complex and that a combination of electronic withdrawing effects (from chlorine) and steric bulk (from tert-butyl) can be beneficial for activity.

Table 2: Influence of Pyrazine Ring Substitution on Antituberculotic Activity

Pyrazine Core Amide Substituent % Inhibition vs. M. tuberculosis
6-Chloro- 3,5-bis(Trifluoromethyl)phenyl -
5-tert-Butyl-6-chloro- 3,5-bis(Trifluoromethyl)phenyl 72%
5-tert-Butyl- 3-Methylphenyl -
5-Aroyl- (e.g., 4-chlorobenzoyl) Thioamide 90%

Data compiled from studies for analysis of substitution patterns. nih.govresearchgate.netnih.gov

These findings underscore the importance of systematic exploration of the pyrazine ring's substitution patterns to optimize the biological profile of this compound and its analogs.

Impact of Additional Substituents on Electronic Properties

The electronic landscape of the this compound core is significantly influenced by the introduction of additional substituents. The pyrazine ring itself is an electron-deficient system due to the presence of two electronegative nitrogen atoms. pharmablock.com The existing ethoxy group at the 6-position acts as an electron-donating group (EDG) through resonance, while the carboxylic acid at the 2-position is an electron-withdrawing group (EWG). This push-pull electronic arrangement is fundamental to the molecule's reactivity and biological interactions.

The introduction of further substituents can modulate these electronic properties in a predictable manner. For instance, adding strong electron-withdrawing groups, such as nitro or cyano groups, would further decrease the electron density of the pyrazine ring, potentially enhancing its ability to participate in certain biological interactions that favor electron-deficient moieties. Conversely, the addition of more electron-donating groups, like amino or additional alkoxy groups, would increase the ring's electron density.

Theoretical and experimental studies on various pyrazine derivatives have demonstrated that these substituent-induced electronic perturbations directly affect key molecular properties:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical determinants of a molecule's reactivity and electronic spectra. The introduction of electron-donating groups tends to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. This narrowing of the HOMO-LUMO gap can lead to red shifts in absorption spectra and increased chemical reactivity.

Ionization Potential and Electron Affinity: Electron-donating substituents lower the ionization potential, making it easier for the molecule to lose an electron. In contrast, electron-withdrawing groups increase the electron affinity, enhancing the molecule's ability to accept an electron. These properties are pivotal in understanding potential charge-transfer interactions with biological targets.

The following table summarizes the expected electronic impact of various substituents on a pyrazine ring system.

Substituent TypeExampleEffect on Pyrazine RingImpact on HOMO EnergyImpact on LUMO Energy
Electron-Donating Group (EDG) -NH₂, -OR, -AlkylIncreases electron densityIncreasesMinimal change
Electron-Withdrawing Group (EWG) -NO₂, -CN, -CF₃Decreases electron densityMinimal changeDecreases

Regioselectivity in Derivatization

The regioselectivity of derivatization reactions on the this compound scaffold is governed by the electronic and steric influences of the existing substituents. The pyrazine ring is generally susceptible to nucleophilic aromatic substitution (SNAr), and the positions of substitution are directed by the interplay of the electron-donating ethoxy group and the electron-withdrawing carboxylic acid group.

Studies on substituted dichloropyrazines have provided valuable insights into the directing effects of different groups. For instance, in 3,5-dichloropyrazines, an electron-donating group at the 2-position directs nucleophilic attack to the 3-position, while an electron-withdrawing group at the 2-position directs the attack to the 5-position. acs.org Applying this principle to this compound, the electron-donating ethoxy group at C6 would activate the C5 and C3 positions towards electrophilic attack, while the electron-withdrawing carboxylic acid at C2 would deactivate these positions. Conversely, for nucleophilic attack, the positions ortho and para to the carboxylic acid (C3 and C5) would be activated.

Furthermore, enzymatic hydroxylations of pyrazine carboxylic acids have shown high regioselectivity. For example, certain bacterial strains can hydroxylate pyrazine-2-carboxylic acid specifically at the C3 position. researchgate.net This highlights the potential for biocatalytic methods in achieving specific derivatization patterns that may be challenging to obtain through traditional chemical synthesis.

Key considerations for regioselective derivatization include:

Nucleophilic Aromatic Substitution (SNAr): Halogenated derivatives of this compound would be valuable intermediates. The position of nucleophilic attack would be determined by the electronic directing effects of the ethoxy and carboxyl groups.

Metal-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki or Buchwald-Hartwig couplings on halogenated precursors would allow for the introduction of a wide variety of substituents (e.g., aryl, alkyl, amino groups) at specific positions on the pyrazine ring. researchgate.net

Direct C-H Activation: Modern synthetic methods involving direct C-H activation could offer alternative routes for derivatization, potentially with different regiochemical outcomes compared to classical methods.

Stereochemical Considerations in Pyrazine Derivatives

The introduction of chiral centers into analogs of this compound can have profound effects on their biological activity. Stereoisomers of a drug can exhibit significantly different pharmacological and toxicological profiles due to the stereospecific nature of interactions with biological macromolecules like enzymes and receptors.

Stereocenters can be introduced into the pyrazine core or its substituents. For instance, derivatization of the carboxylic acid group with a chiral alcohol or amine would result in diastereomers. Similarly, reactions on the pyrazine ring that create a new chiral center, or the use of chiral substituents, would lead to enantiomeric or diastereomeric products.

The synthesis of chiral pyrazolone (B3327878) and spiropyrazolone derivatives has been reported, demonstrating that stereoselective transformations on pyrazine-related scaffolds are feasible. nih.gov These syntheses often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

When designing and synthesizing chiral analogs of this compound, the following aspects are critical:

Enantioselective Synthesis: The development of synthetic routes that produce a single enantiomer in high purity is often necessary to maximize therapeutic benefit and minimize potential side effects from the other enantiomer.

Stereochemical Stability: The stability of the chiral center(s) under physiological conditions is crucial. Racemization could lead to a loss of activity or the formation of an undesirable stereoisomer.

Quantitative Structure-Activity Relationships (QSAR) Modeling for Pyrazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazine derivatives, QSAR studies have been employed to understand the key structural features that govern their activity and to predict the potency of novel analogs. nih.govsemanticscholar.orgimist.ma

A typical QSAR study involves the following steps:

Data Set Selection: A series of pyrazine analogs with a range of biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can be classified as:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft or Sterimol).

Hydrophobic Descriptors: LogP (partition coefficient), a measure of lipophilicity.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. semanticscholar.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For analogs of this compound, a QSAR model could reveal the relative importance of electronic, steric, and hydrophobic properties of different substituents for a given biological activity. For example, a study on pyrazine carbothioamides found that their activity was dependent on both the size of the substituent and the electronic properties of the molecule. nih.gov

The insights gained from QSAR models can guide the design of new analogs with potentially improved activity. For instance, if a QSAR model indicates that a high positive charge on a particular atom is beneficial for activity, new substituents can be chosen to enhance this property.

Biochemical and Biological Research Perspectives of 6 Ethoxypyrazine 2 Carboxylic Acid and Its Analogs

Enzymatic Interactions and Inhibition Mechanisms

Pyrazine (B50134) derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention for their potential as enzyme inhibitors across various therapeutic areas. nih.govnih.gov Research has shown that the pyrazine scaffold can be modified to interact with the active sites of numerous enzymes, leading to the modulation of their catalytic activity. nih.gov These interactions are crucial in the development of novel therapeutic agents for diseases characterized by dysfunctional enzyme pathways, such as cancer and inflammatory conditions. nih.govrsc.org

Studies have identified pyrazine-containing compounds as potent inhibitors of several key enzymes. For example, certain pyrazolo[1,5-a]pyrimidines, which feature a fused pyrazine-like ring system, have been recognized as effective inhibitors of various protein kinases. rsc.org These compounds can act as ATP-competitive or allosteric inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR), which is crucial in non-small cell lung cancer. rsc.org Other pyrazine derivatives have demonstrated inhibitory activity against enzymes such as tyrosyl-DNA phosphodiesterase 2 (TDP2) and Poly(ADP-ribose) polymerase (PARP), which are involved in DNA repair and are targets for anticancer drugs. nih.gov Additionally, research into 2-pyridinecarboxylic acid analogs, structurally related to pyrazine carboxylic acids, has revealed inhibitory effects on enzymes like alpha-amylase and carboxypeptidase A. nih.gov The ability of substituted N-phenylpyrazine-2-carboxamides to inhibit the oxygen evolution rate in spinach chloroplasts further illustrates the diverse enzyme-inhibiting capabilities of this chemical class. mdpi.com

The well-known antitubercular drug Pyrazinamide (B1679903) (PZA) is a prodrug that requires metabolic activation to exert its effect. researchgate.netnih.gov The primary and most critical step in its bioactivation occurs within the Mycobacterium tuberculosis bacillus itself. PZA passively diffuses into the bacterium where the enzyme pyrazinamidase (PZase), also known as nicotinamidase, deaminates it. hmdb.caplos.org This enzymatic hydrolysis converts PZA into its active metabolite, pyrazinoic acid (POA), which is structurally identical to pyrazine-2-carboxylic acid. researchgate.netplos.org

Once formed, POA is largely retained within the bacterial cytoplasm, particularly in an acidic environment, due to an inefficient efflux system. hmdb.canih.gov In the human host, PZA is primarily metabolized in the liver. nih.gov The metabolic pathway involves two main enzymes: an amidase that converts PZA to POA, and xanthine (B1682287) oxidase (XO), which further hydroxylates POA to form 5-hydroxypyrazinoic acid (5-OH-PA), the major excretory product. nih.govresearchgate.net An alternative, minor pathway also exists where PZA is first oxidized by XO to 5-hydroxy-pyrazinamide (5-OH-PZA), which is then hydrolyzed by an amidase to yield 5-OH-PA. nih.gov Within 36 hours of administration, about 70% of an oral PZA dose is excreted in the urine as these various metabolites. nih.gov

Metabolic pathway of Pyrazinamide (PZA)Figure 1: The metabolic pathway of Pyrazinamide (PZA). PZA is converted to its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase. POA is then hydroxylated by xanthine oxidase to 5-hydroxypyrazinoic acid (5-OH-PA). An alternate pathway involves the initial oxidation of PZA to 5-hydroxy-pyrazinamide (5-OH-PZA), which is subsequently hydrolyzed to 5-OH-PA. nih.govresearchgate.net

Antimicrobial Research Focus

Derivatives of the pyrazole (B372694) nucleus, which shares structural similarities with pyrazine, are recognized for a wide spectrum of pharmacological activities, including antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov Research has focused on synthesizing and evaluating novel pyrazine-based compounds for their potential to combat pathogenic bacterial strains, particularly those developing resistance to existing antibiotics. nih.govmdpi.com

A study on novel triazolo[4,3-a]pyrazine derivatives demonstrated significant antibacterial activity. mdpi.com One compound in this series, designated 2e, showed superior activity against both Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to the frontline antibiotic ampicillin. mdpi.com Another study evaluated 2-pyrazoline (B94618) derivatives and found them to possess moderate activity against a range of bacteria, with certain compounds exhibiting the highest activity against S. aureus with an MIC of 64 µg/mL. nih.gov The antibacterial efficacy of these derivatives is often influenced by the specific substituents on the pyrazine or related heterocyclic ring. mdpi.comnih.gov For instance, the presence of an indole (B1671886) moiety was found to enhance the antibacterial effects of triazolo[4,3-a]pyrazine derivatives. mdpi.com

Table 1: Antibacterial Activity of Selected Pyrazine Derivatives

Compound Class Specific Compound Bacterial Strain MIC (µg/mL) Source
Triazolo[4,3-a]pyrazine Compound 2e Staphylococcus aureus 32 mdpi.com
Triazolo[4,3-a]pyrazine Compound 2e Escherichia coli 16 mdpi.com
2-Pyrazoline Compound 5 Staphylococcus aureus 64 nih.gov
2-Pyrazoline Compound 19 Staphylococcus aureus 64 nih.gov
2-Pyrazoline Compound 24 Staphylococcus aureus 64 nih.gov
Triazine-fused pyrazole Compound 32 Staphylococcus epidermidis 0.97 nih.gov

In addition to antibacterial properties, pyrazine derivatives have been investigated for their potential as antifungal agents. researchgate.netmdpi.com Various synthetic derivatives of pyrazinoic acid, aminopyrazine, and pyrazinamide have been tested against fungal strains such as Aspergillus niger and Penicillium notatum. researchgate.net While some of these derivatives showed enhanced antituberculosis action, they did not exhibit superior antifungal properties compared to controls in early studies. researchgate.net

However, other research efforts have yielded more promising results. Studies on pyrazoline and pyrazole derivatives, which are structurally related to pyrazines, have shown a broad spectrum of biological activities, including antifungal effects. nih.gov For example, certain pyrazoline derivatives demonstrated moderate activity against the fungus Candida albicans. nih.gov Similarly, newly synthesized pyrazoline and pyrazole compounds bearing an indoline (B122111) and quinoxaline (B1680401) moiety were screened for antimicrobial activity, including against C. albicans, and were found to possess an interesting profile of activity. nih.govresearchgate.net

Table 2: Antifungal Activity of Selected Pyrazine-Related Derivatives

Compound Class Fungal Strain Activity Source
N-substituted pyrazinamide derivatives Aspergillus niger Tested, but not superior to control researchgate.net
N-substituted pyrazinamide derivatives Penicillium notatum Tested, but not superior to control researchgate.net
2-Pyrazoline derivatives Candida albicans Moderate activity (MIC 32-512 µg/mL) nih.gov

The antimicrobial action of pyrazine derivatives can be attributed to several distinct mechanisms that interfere with essential microbial processes. researchgate.netoup.com The most well-documented mechanism is that of pyrazinoic acid (POA), the active form of pyrazinamide. nih.gov POA acts as a protonophore, particularly in an acidic environment. nih.gov It diffuses back into the bacterial cell in its protonated form, where it releases the proton, leading to the acidification of the cytoplasm. nih.govyoutube.com This accumulation of protons disrupts the proton motive force across the bacterial membrane, which is essential for energy generation, and inhibits membrane transport functions, ultimately leading to cell death. hmdb.canih.gov

Beyond this primary mechanism, other modes of action have been proposed. One such mechanism involves the inhibition of vital enzymes, such as fatty acid synthase I (FAS I), which is crucial for the synthesis of the mycobacterial cell wall. nih.govhmdb.ca Other pyrazine derivatives have been shown to exert their antimicrobial effects through different means. For instance, the volatile pyrazine compound 2,5-bis(1-methylethyl)-pyrazine was found to induce a strong DNA damage response at high concentrations and a cell-wall damage response at lower concentrations in E. coli. oup.com In general, antimicrobial agents can function through mechanisms like oxidation of critical protein groups (e.g., sulfhydryl groups), halogenation of peptide linkages, or protein precipitation, all of which lead to the loss of protein function and microbial death. youtube.com

Anticancer Research Directions

The therapeutic potential of pyrazine derivatives in oncology is a significant area of contemporary research. researchgate.net These compounds, characterized by a six-membered aromatic ring with two nitrogen atoms, have been investigated for their ability to combat cancer through various mechanisms. researchgate.netbenthamdirect.com

Cytotoxic Effects on Cancer Cell Lines (General pyrazine derivatives)

A substantial body of research has demonstrated the cytotoxic effects of various pyrazine derivatives against a wide range of human cancer cell lines. These studies are crucial for identifying promising lead compounds for further development.

For instance, a series of hederagenin–pyrazine derivatives were synthesized and evaluated for their in vitro cytotoxicity. One compound from this series demonstrated an antitumor activity against the A549 lung cancer cell line (IC₅₀ = 3.45 µM) comparable to the established chemotherapy drug cisplatin (B142131) (IC₅₀ = 3.85 µM). nih.gov Another study focused on ligustrazine–chalketone-modified platinum (IV) complexes, which showed significant inhibitory effects on A549 (lung), PANC-1 (pancreatic), MDA-MB-231 (breast), HCT116 (colorectal), and SGC-7901 (gastric) cell lines, with IC₅₀ values ranging from 0.93 to 7.29 μM. nih.gov

Similarly, pyrazolo[3,4-b]pyrazine derivatives have been synthesized and tested, with some showing very significant inhibitory activity against the MCF-7 breast cancer cell line. nih.gov Research on nih.govmdpi.comnih.govtriazolo[4,3-a] pyrazine derivatives also revealed potent antiproliferative activities against A549, MCF-7, and Hela (cervical) cancer cell lines. nih.gov The most promising compound, 17l, exhibited IC₅₀ values of 0.98, 1.05, and 1.28 µM against these cell lines, respectively. nih.gov

Hybrids of natural products with pyrazine have also yielded potent anticancer compounds. Derivatives combining pyrazine with piperlongumine (B1678438) showed significant inhibitory effects on U87MG (glioblastoma), HCT116, A549, and K562 (leukemia) cell lines, with IC₅₀ values from 0.25 to 8.73 μM. nih.gov Another set of derivatives showed strong inhibition of human tumor cell lines A549, SNU-638 (gastric), Col2 (colon), HT1080 (fibrosarcoma), and HL-60 (leukemia), with IC₅₀ values between 0.12 and 1.26 μM. nih.gov

The table below summarizes the cytotoxic activity of selected pyrazine derivatives against various cancer cell lines.

Compound Class/DerivativeCancer Cell Line(s)IC₅₀ Value(s) (μM)Reference
Hederagenin–pyrazine derivative (Compound 314)A549 (Lung)3.45 nih.gov
Ligustrazine–chalketone-platinum (IV) complexes (Compounds 61-67)A549, PANC-1, MDA-MB-231, HCT116, SGC-79010.93 - 7.29 nih.gov
Piperlongumine-pyrazine hybrids (Compounds 42-45)U87MG, HCT116, A549, K5620.25 - 8.73 nih.gov
Pyrazine-ellipticine derivatives (Compounds 143-147)A549, SNU-638, Col2, HT1080, HL-600.12 - 1.26 nih.gov
nih.govmdpi.comnih.govtriazolo[4,3-a] pyrazine derivative (Compound 17l)A549, MCF-7, Hela0.98, 1.05, 1.28 nih.gov
Pyrazolo[3,4-b]pyrazine derivatives (Compounds 25i, 25j)MCF-7 (Breast)Significant Inhibition (p < 0.001) nih.gov
Resveratrol-pyrazine derivative (Compound 67)MCF-7 (Breast)70.9 mdpi.com

Molecular Targets in Cancer Pathways (If identified for similar compounds)

The anticancer activity of pyrazine derivatives is often linked to their interaction with specific molecular targets within cancer signaling pathways. researchgate.net Identifying these targets is crucial for understanding their mechanism of action and for rational drug design.

One key target is the protein tyrosine phosphatase SHP2, an oncoprotein that activates the RAS-ERK signaling pathway, thereby regulating cancer cell survival and proliferation. mdpi.com Structure-based drug design has led to the synthesis of pyrazine-based small molecules that act as allosteric inhibitors of SHP2. mdpi.com

Other pyrazine derivatives have been found to inhibit crucial enzymes involved in DNA replication and repair. For example, certain pyrazine-ellipticine hybrids have been shown to be potent inhibitors of topoisomerase II. nih.gov Poly(ADP-ribose) polymerase (PARP), another enzyme critical for DNA repair, has also been identified as a target; a nerone (B1595471) derivative containing a pyrazine ring demonstrated significant PARP inhibition with an IC₅₀ of 77 nM. nih.gov

Receptor tyrosine kinases, which are often dysregulated in cancer, are another major class of targets. A series of nih.govmdpi.comnih.govtriazolo[4,3-a] pyrazine derivatives were developed as dual inhibitors of c-Met and VEGFR-2, two kinases that play a role in tumor growth, invasion, and angiogenesis. nih.gov The most active compound, 17l, had IC₅₀ values of 26.00 nM for c-Met and 2.6 µM for VEGFR-2. nih.gov Mechanism studies revealed that this compound induced cell cycle arrest in the G0/G1 phase and promoted apoptosis in A549 cells. nih.gov

Furthermore, some pyrazine-containing complexes induce cell death by generating oxidative stress, leading to the destruction of intracellular biomolecules. nih.gov Others can initiate mitochondrial-dependent apoptosis pathways by causing DNA damage. nih.gov

Anti-inflammatory Property Studies (General pyrazine carboxamides)

Pyrazine derivatives, including pyrazine carboxamides, have been investigated for their anti-inflammatory properties. nih.govontosight.ai Inflammation is a critical process in many diseases, and its modulation is a key therapeutic strategy. mdpi.com

Research into pyrazolo[3,4-b]pyrazines has identified compounds with significant anti-inflammatory activity. nih.gov In a notable finding, compound 15 from this class exhibited an anti-inflammatory effect comparable to that of indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID). nih.gov

The mechanism of anti-inflammatory action for some pyrazine derivatives involves the inhibition of nitric oxide (NO) production. For instance, while the natural product paeonol (B1678282) has weak anti-inflammatory activity, a synthetic derivative incorporating a pyrazine structure (Compound 37) showed a 56.32% inhibition of lipopolysaccharide (LPS)-induced NO overexpression in RAW264.7 macrophages at a concentration of 20 μM. nih.gov Similarly, a copper complex incorporating a pyrazine derivative demonstrated an ability to inhibit inflammation-related signaling pathways, including NF-κB/AP-1 activity and TNF-α secretion. nih.gov The generation of free radicals is a known component of the inflammatory process, and it is suggested that the anti-inflammatory action of some heterocyclic compounds, like pyrazoles and pyrazolines, may be linked to their antioxidant and free radical scavenging properties. mdpi.com

Metabolic Fate and Biotransformation Pathways of Pyrazine Derivatives in Biological Systems

Pyrazines are subject to metabolic transformation by biological systems, a process that is critical for their clearance and can influence their biological activity. nih.gov The study of their metabolic fate is essential for drug development.

Microbial systems, including various bacteria and fungi, are known to synthesize and degrade pyrazines. nih.gov The microbial transformation of pyrazines has been explored as a method to synthesize novel molecules. nih.gov While detailed metabolic pathways for many complex pyrazine derivatives are still under investigation, general principles of xenobiotic metabolism can be applied. These processes typically involve Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation).

For example, the metabolism of Bortezomib, a dipeptidyl boronic acid that contains a pyrazine ring, has been studied. It is known to be an inhibitor of the proteasome. appartement-christel.de The metabolic pathways of pyrimidine (B1678525) derivatives, which are structurally related to pyrazines, have also been investigated, showing interactions with key metabolic enzymes such as carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov This suggests that pyrazine derivatives could potentially be metabolized by and interact with similar enzyme systems in the body. The biotransformation of these compounds is crucial as it dictates their pharmacokinetic profile and potential for drug-drug interactions.

Future Research Directions and Emerging Applications in Academic Chemical Science

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazine (B50134) derivatives is a mature field, yet the drive for more efficient, cost-effective, and environmentally benign processes remains a critical research frontier. Future work on 6-Ethoxypyrazine-2-carboxylic acid will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Key research thrusts will include:

Chemoenzymatic Synthesis: The use of enzymes in organic synthesis offers unparalleled selectivity and mild reaction conditions. Research projects are already exploring the development of chemoenzymatic processes for producing alkyl- or alkoxypyrazines. elsevierpure.com Future studies could develop specific oxidoreductases or other enzymes to catalyze the formation or modification of the this compound scaffold.

Green Chemistry Approaches: Methodologies that reduce environmental impact are paramount. This includes the use of greener solvents (like water), microwave-assisted synthesis to reduce reaction times, and flow chemistry for continuous and scalable production. vulcanchem.com

C-H Activation: Direct functionalization of carbon-hydrogen bonds represents a highly atom-economical synthetic strategy. Developing catalytic systems that can selectively introduce the ethoxy or carboxylic acid group onto a pyrazine core via C-H activation would be a significant advancement over classical methods that require pre-functionalized starting materials.

Table 1: Comparison of Synthetic Approaches for Pyrazine Carboxylic Acid Derivatives

Methodology Description Potential Advantages for this compound Research Focus
Classical Synthesis Multi-step process often starting from materials like 2-aminopyrazine (B29847) or acrylic acid, involving chlorination, oxidation, and substitution. mdpi.comgoogle.comgithub.com Well-established and reliable routes. Optimization of existing steps for yield and purity.
Chemoenzymatic Routes Employs enzymes (e.g., oxidoreductases) for specific transformations, such as hydroxylation or oxidation. elsevierpure.com High selectivity, mild conditions, reduced byproducts, environmentally friendly. Discovery and engineering of enzymes for specific ethoxylation or carboxylation steps.
Microwave-Assisted Synthesis Uses microwave irradiation to rapidly heat reactions, accelerating synthesis. nih.gov Drastically reduced reaction times, potential for improved yields. Adapting existing thermal reactions to microwave conditions for faster library synthesis.

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch-wise fashion. vulcanchem.com | Enhanced safety, scalability, and process control; enables automation. | Development of integrated flow reactors for the multi-step synthesis of the target molecule. |

Exploration of Unconventional Reactivity and Catalysis

The electronic nature of the pyrazine ring, combined with its specific substituents, endows this compound with a unique reactivity profile ripe for exploration. Future research can unlock novel transformations and applications.

Catalyst Development: The pyrazine core itself is a key component in various catalysts and bioactive compounds. tandfonline.commdpi.com The nitrogen atoms can coordinate to metal centers, making derivatives of this compound potential ligands for homogeneous catalysis. The electronic properties, modulated by the ethoxy and carboxyl groups, could tune the catalytic activity and selectivity of the metal center.

Electrocatalysis: Carboxylic acid groups can act as intramolecular proton sources in electrocatalytic reactions, such as the reduction of CO2. rsc.org Research could investigate whether this compound or its metal complexes can serve as effective electrocatalysts, where the carboxylic acid facilitates proton transfer to a bound substrate at the catalytic site.

Photoredox Catalysis: Pyrazine derivatives can be redox-active. Future studies could explore the potential of this compound as a novel photosensitizer or redox mediator in photoredox catalysis, a powerful tool for modern organic synthesis.

Advanced Characterization of Polymorphs and Solid-State Forms

The solid-state structure of a molecule dictates its physical properties, such as solubility and stability. Polymorphism, the ability of a substance to exist in multiple crystal forms, is a critical area of study. Research has shown that even the parent compound, pyrazine-2-carboxylic acid, exists in at least two polymorphic forms (orthorhombic and monoclinic). researchgate.net It is highly probable that this compound also exhibits polymorphism.

Future research in this area will involve:

Polymorph Screening: Systematically screening for different crystalline forms of this compound under various crystallization conditions (e.g., different solvents, temperatures, pressures).

Advanced Structural Analysis: Utilizing techniques like single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and solid-state NMR to precisely determine the atomic arrangement in each polymorphic form.

Computational Prediction: Employing computational methods to predict the relative stabilities of different potential polymorphs and to understand the intermolecular interactions (e.g., hydrogen bonding, π-stacking) that govern their formation. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Pyrazine Research and Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling rapid prediction of molecular properties and guiding experimental design. youtube.comyoutube.com This data-driven approach is particularly well-suited for exploring the vast chemical space of pyrazine derivatives.

Future directions include:

Quantitative Structure-Activity Relationship (QSAR): Developing ML models trained on datasets of pyrazine derivatives to predict their biological activity or physical properties. youtube.com Such models could virtually screen libraries of compounds related to this compound to identify candidates with desired characteristics, such as enhanced catalytic efficiency or specific biological interactions. researchgate.netresearchgate.net

Reaction Prediction and Optimization: Using ML algorithms to predict the outcomes of chemical reactions or to optimize reaction conditions (e.g., temperature, catalyst loading, solvent). youtube.com This could accelerate the development of novel synthetic routes to this compound and its derivatives.

De Novo Drug Design: Employing generative ML models to design entirely new pyrazine-based molecules with optimized properties, using this compound as a starting fragment or scaffold.

Table 2: Applications of Machine Learning in Pyrazine and Related Heterocycle Research

ML Application Research Area Objective Outcome
QSAR Modeling Corrosion Inhibition Predict the corrosion inhibition efficiency of pyridazine/pyrimidine (B1678525) derivatives. researchgate.netresearchgate.net Accurate prediction of efficiency, guiding the design of new, non-toxic inhibitors.
Property Prediction Drug Discovery Learn the relationship between chemical structure and biological activity. youtube.com Prediction of a molecule's activity (e.g., active/inactive), accelerating the discovery process.

| Reaction Optimization | Organic Synthesis | Optimize reaction conditions for maximum yield and selectivity. youtube.com | More efficient and resource-friendly development of chemical methodologies. |

Design of Targeted Biochemical Probes and Research Tools

The pyrazine scaffold is a versatile platform for the development of molecules that can interact with biological systems. nih.gov The functional groups of this compound make it an excellent candidate for derivatization into sophisticated biochemical probes.

Fluorescent Probes: The carboxylic acid group provides a convenient chemical handle for conjugation to fluorescent dyes. The resulting probes could be used to visualize specific cellular components or processes. The pyrazine core itself can be part of a sensing mechanism, where binding to an analyte modulates the fluorescence output. korea.ac.kr

Bioactive Conjugates: The molecule can be linked to other bioactive compounds, such as natural products or known drugs, to create hybrid molecules with potentially new or enhanced pharmacological activities. mdpi.comnih.gov For instance, pyrazine-natural product hybrids have shown a wide range of activities, including anticancer and anti-inflammatory effects. nih.gov

Affinity-Based Probes: By attaching a reactive group and a reporter tag, derivatives of this compound could be designed as activity-based probes to identify and study the function of specific enzymes or protein targets within the cell.

Multidisciplinary Approaches in Pyrazine Research

The full potential of this compound can only be realized through collaborative, multidisciplinary research. The inherent properties of pyrazines bridge numerous scientific disciplines.

Medicinal Chemistry & Chemical Biology: Collaboration between synthetic chemists and biologists is essential for designing and testing new pyrazine-based therapeutic agents and biochemical probes. nih.govnih.govnih.gov

Materials Science & Electrochemistry: Designing new catalysts or functional materials requires expertise from materials scientists to characterize the physical properties and from electrochemists to evaluate catalytic performance. rsc.org

Food Science & Sensory Analysis: Pyrazines are critical flavor components in many foods. nih.govmdpi.com Research in this area involves collaboration with food scientists to understand how derivatives like this compound might be formed during food processing and how they contribute to aroma and taste profiles.

Computational Science & Experimental Chemistry: A synergistic loop between computational chemists predicting properties and experimental chemists synthesizing and testing those predictions will dramatically accelerate the pace of discovery in all application areas. youtube.comresearchgate.net

Q & A

Q. What are the common synthetic routes for 6-Ethoxypyrazine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification of pyrazine precursors. For example, analogous compounds like 3-methoxy-2-aminopyrazine are synthesized via hydrolysis of cyanopyrazine intermediates followed by Hofmann rearrangement . Ethoxy group introduction may require alkoxylation using sodium ethoxide under anhydrous conditions. Yield optimization hinges on temperature control (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd for coupling reactions). Purity is confirmed via HPLC (C18 column, 0.1% TFA/ACN gradient) and NMR (DMSO-d₆, δ 1.3–1.5 ppm for ethoxy protons) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and ethoxy groups (C-O-C at ~1100 cm⁻¹).
  • ¹H/¹³C NMR : Assigns protons (e.g., pyrazine ring protons at δ 8.5–9.0 ppm) and carbons (carboxylic acid carbon at ~165 ppm).
  • X-ray crystallography : Resolves hydrogen-bonding networks, as seen in structurally similar 3-aminopyrazine-2-carboxylic acid, where intramolecular H-bonds reduce thermal motion .
  • Mass spectrometry (EI-MS) : Validates molecular weight (e.g., m/z 168 for [M+H]⁺) and fragmentation patterns .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies should use buffered solutions (pH 2–12) monitored via UV-Vis (λ_max ~260 nm for pyrazine derivatives). Acidic conditions (pH <4) may protonate the carboxylic acid, enhancing solubility but risking decarboxylation. Alkaline conditions (pH >8) can hydrolyze the ethoxy group. Long-term storage recommendations: anhydrous DMSO at -20°C, with periodic FT-IR validation to detect degradation .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example, hydrogen-bonding networks in crystals (observed via X-ray) may differ from solution-state conformations (NMR). Strategies:
  • Variable-temperature NMR : Identifies slow-exchange equilibria (e.g., rotamers).
  • DFT calculations : Compare experimental vs. computed chemical shifts (Gaussian09, B3LYP/6-31G*).
  • Polymorph screening : Use solvent diffusion (e.g., ether/chloroform) to isolate alternative crystal forms, as demonstrated for piperazinediones .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Models interactions with nucleophiles (e.g., amines) at the carboxylic acid site.
  • Reactivity descriptors : Calculate Fukui indices (f⁻ for electrophilic sites) using Gaussian08.
  • Solvent effects : Simulate via COSMO-RS to optimize reaction media (e.g., DMF enhances electrophilicity) .

Q. What experimental controls are critical when studying the biological activity of this compound analogs?

  • Methodological Answer :
  • Negative controls : Use structurally inert analogs (e.g., methyl ester derivatives) to rule out non-specific binding.
  • Stability controls : Confirm compound integrity in assay media via LC-MS (e.g., detect hydrolysis products).
  • Cytotoxicity assays : Compare against known toxicants (e.g., doxorubicin) using MTT or resazurin assays, as in studies of 3-aminopyrazine-2-carboxamides .

Data Contradiction Analysis

Q. How to address conflicting reports on the hydrogen-bonding behavior of pyrazinecarboxylic acids?

  • Methodological Answer : Divergent results may stem from solvent polarity or crystallographic artifacts. For example, intramolecular H-bonds dominate in non-polar solvents (observed in NMR), while intermolecular bonds form in polar solvents (X-ray). Reconcile data by:
  • Solvent-switch experiments : Compare DMSO-d₆ (H-bond accepting) vs. CDCl₃.
  • Crystallization optimization : Use slow evaporation (ethanol/chloroform) to isolate thermodynamically stable forms .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

  • Answer :
  • Stoichiometric precision : Use anhydrous reagents (e.g., freshly distilled POCl₃ for chlorination).
  • Inert atmosphere : Schlenk line techniques prevent oxidation.
  • Analytical cross-validation : Combine HPLC (purity >95%), elemental analysis (C, H, N ±0.4%), and melting point consistency (±2°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Ethoxypyrazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Ethoxypyrazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.